molecular formula C38H49N5O B10853055 3-(1-azabicyclo[2.2.2]octan-3-yl)-1-(N,N'-dicyclohexylcarbamimidoyl)-1-[(4-naphthalen-1-ylphenyl)methyl]urea

3-(1-azabicyclo[2.2.2]octan-3-yl)-1-(N,N'-dicyclohexylcarbamimidoyl)-1-[(4-naphthalen-1-ylphenyl)methyl]urea

Cat. No.: B10853055
M. Wt: 591.8 g/mol
InChI Key: PNYOQUZLCMAUQE-UHFFFAOYSA-N
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Description

S-19528 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-19528 involves several steps, typically starting with the reaction of a metal with an organic halide. This process can be carried out through various methods, including metal displacement, metathesis, and hydrometallation . The reaction conditions often involve the use of solvents and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of S-19528 is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of catalysts and advanced purification techniques ensures that the compound meets the required standards for commercial use.

Chemical Reactions Analysis

Types of Reactions: S-19528 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of S-19528 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary, with some requiring high temperatures and pressures, while others proceed at room temperature .

Major Products Formed: The major products formed from the reactions of S-19528 depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxides, while reduction reactions can produce different reduced forms of the compound.

Scientific Research Applications

S-19528 has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, enhancing the efficiency and selectivity of chemical processes. In biology, S-19528 is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases . In medicine, it is being explored for its ability to modulate specific molecular pathways, offering potential for drug development. Industrially, S-19528 is used in the production of advanced materials and as a component in various manufacturing processes .

Mechanism of Action

The mechanism of action of S-19528 involves its interaction with specific molecular targets and pathways. It is known to inhibit the phosphorylation of certain proteins, blocking the nuclear translocation of NF-κB and activating the Keap1/Nrf2 signaling pathway . This results in the modulation of various cellular processes, including the reduction of oxidative stress and inflammation.

Comparison with Similar Compounds

S-19528 is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include other organometallic compounds that also contain metal-carbon bonds . S-19528 stands out due to its stability and the specific pathways it modulates, making it a valuable compound for research and industrial applications .

Conclusion

S-19528 is a compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable subject for research and industrial applications

Properties

Molecular Formula

C38H49N5O

Molecular Weight

591.8 g/mol

IUPAC Name

3-(1-azabicyclo[2.2.2]octan-3-yl)-1-(N,N'-dicyclohexylcarbamimidoyl)-1-[(4-naphthalen-1-ylphenyl)methyl]urea

InChI

InChI=1S/C38H49N5O/c44-38(41-36-27-42-24-22-31(36)23-25-42)43(37(39-32-12-3-1-4-13-32)40-33-14-5-2-6-15-33)26-28-18-20-30(21-19-28)35-17-9-11-29-10-7-8-16-34(29)35/h7-11,16-21,31-33,36H,1-6,12-15,22-27H2,(H,39,40)(H,41,44)

InChI Key

PNYOQUZLCMAUQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)N(CC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54)C(=O)NC6CN7CCC6CC7

Origin of Product

United States

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